molecular formula C14H21ClN4O4 B612901 Z-D-Arginine hydrochloride CAS No. 113712-05-3

Z-D-Arginine hydrochloride

Cat. No. B612901
CAS RN: 113712-05-3
M. Wt: 344.8
InChI Key: HHCPMSWPCALFQJ-RFVHGSKJSA-N
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Description

Z-D-Arginine hydrochloride, often abbreviated as Z-D-Arg-HCl, is an amino acid derivative that has been extensively studied for its numerous biochemical and physiological effects. It is a white, crystalline powder with a molecular formula of C7H16ClN3O4 and a molecular weight of 213.68 g/mol. Z-D-Arg-HCl is an important component of many biochemical processes and has been used in numerous scientific studies to investigate its effects on various biological systems.

Scientific Research Applications

Cardiovascular Health

Research indicates that Z-D-Arginine hydrochloride, through its metabolite L-arginine, plays a crucial role in cardiovascular health. L-arginine is a precursor for nitric oxide synthesis, which is essential for vascular function and health. Studies suggest that L-arginine supplementation can improve endothelial function, reduce arterial stiffness, and lower blood pressure in conditions associated with cardiovascular risks (Gad, 2010; Cylwik, Mogielnicki, & Buczko, 2005).

Immune Response

L-arginine derived from this compound is known to have significant immunomodulatory effects. It affects the immune system by enhancing the function of certain immune cells and influencing the production of hormones and cytokines involved in immune responses. Arginine supplementation has been shown to improve outcomes in conditions with compromised immunity, suggesting its potential therapeutic role in enhancing immune function (Feun, Kuo, & Savaraj, 2015; Bansal & Ochoa, 2003).

Cancer Therapy

The role of this compound in cancer therapy has been explored through its impact on metabolic pathways. Arginine deprivation has emerged as a potential strategy in treating arginine-dependent malignancies. By modulating arginine availability, therapies aim to inhibit tumor growth and proliferation. Studies have reported promising results using arginine deprivation or modulation as a part of cancer therapy, highlighting its potential as an adjunct treatment strategy (Beal et al., 2019; Fung & Chan, 2017).

Mechanism of Action

Target of Action

Z-D-Arg-OH Hydrochloride, also known as Nα-Cbz-D-arginine hydrochloride, primarily targets proteins, specifically interacting with certain protein surface patches via interaction with guanidinium and carboxylate amino acid side chains . The compound’s primary role is to stabilize proteins and suppress protein aggregation .

Mode of Action

The compound interacts with its protein targets by preferentially including or excluding itself from the protein surface. This effect is concentration-dependent, with an apparent saturation of the protein surface at around 0.5 M, above which Z-D-Arg-OH Hydrochloride is considered to be excluded . The compound’s ability to suppress protein aggregation follows the empirical Hofmeister series, with phosphate, sulfate, and citrate more strongly interacting with the arginine cation and suppressing aggregation .

Biochemical Pathways

Z-D-Arg-OH Hydrochloride affects the biochemical pathways related to protein stabilization and aggregation. It is especially true for various salt forms of arginine, whose ability to suppress protein aggregation was shown to follow the empirical Hofmeister series . The compound is also involved in the biosynthetic pathways of cyanobactins, which are linear and cyclic peptides produced through the post-translational modification of precursor peptides .

Pharmacokinetics

It is known that the compound is catabolized primarily through the arginase pathway, accounting for 76-85% and 81-96% of arg catabolism in extraintestinal tissues of pigs and rats, respectively . The compound has been shown to have no adverse effects when supplemented in the diet of these animals .

Result of Action

The primary result of Z-D-Arg-OH Hydrochloride’s action is the stabilization of proteins and suppression of protein aggregation . This can increase protein solubility and stability, which is beneficial in the fields of structural biology and vaccine development .

Action Environment

The action of Z-D-Arg-OH Hydrochloride is influenced by environmental factors such as pH and temperature. For example, the compound has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or pH . It is also effective under accelerated stability conditions at weakly acidic to neutral pH .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718543
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113712-05-3
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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